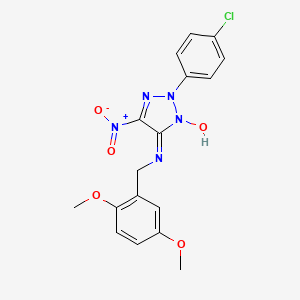![molecular formula C22H26N2O7S B4189561 dimethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}terephthalate](/img/structure/B4189561.png)
dimethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}terephthalate
Übersicht
Beschreibung
Dimethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}terephthalate, also known as DMTT, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of biomedical research. DMTT is a terephthalate derivative that has been synthesized using a novel method, and its unique chemical structure has shown promising results in various studies. In
Wirkmechanismus
The mechanism of action of dimethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}terephthalate involves its binding to the hydrophobic pockets of proteins, which leads to the disruption of their function. This can result in the inhibition of protein-protein interactions, which are crucial for the proper functioning of cells. dimethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}terephthalate has been shown to bind to various proteins, including the oncogenic transcription factor c-Myc, the pro-inflammatory cytokine interleukin-6, and the protein tau, which is involved in Alzheimer's disease.
Biochemical and Physiological Effects
dimethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}terephthalate has been shown to have various biochemical and physiological effects, depending on the protein it binds to. Inhibition of c-Myc by dimethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}terephthalate has been shown to result in the induction of apoptosis in cancer cells, while inhibition of interleukin-6 has been shown to reduce inflammation. Binding of dimethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}terephthalate to tau has been shown to reduce its aggregation, which is a hallmark of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using dimethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}terephthalate in lab experiments is its high purity and yield, which makes it suitable for large-scale production. Additionally, dimethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}terephthalate has a unique chemical structure that allows it to bind to hydrophobic pockets of proteins, which makes it a valuable tool for studying protein-protein interactions. However, one of the limitations of using dimethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}terephthalate is its specificity, as it can only bind to proteins with hydrophobic pockets. This limits its applicability in studying proteins that do not have such pockets.
Zukünftige Richtungen
There are several future directions for research on dimethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}terephthalate. One direction is to explore its potential applications in the study of other diseases, such as cardiovascular disease and autoimmune diseases. Another direction is to develop dimethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}terephthalate derivatives that have improved specificity and binding affinity for specific proteins. Additionally, further studies are needed to understand the long-term effects of dimethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}terephthalate on cells and organisms, as well as its potential toxicity.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}terephthalate has shown potential applications in the field of biomedical research, particularly in the study of protein-protein interactions. dimethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}terephthalate can be used as a probe to study the interactions between proteins, as it can bind to the hydrophobic pockets of proteins and disrupt their function. This has been demonstrated in various studies, where dimethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}terephthalate has been used to study the interactions between proteins involved in cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
dimethyl 2-[2-(3,4-dimethyl-N-methylsulfonylanilino)propanoylamino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O7S/c1-13-7-9-17(11-14(13)2)24(32(6,28)29)15(3)20(25)23-19-12-16(21(26)30-4)8-10-18(19)22(27)31-5/h7-12,15H,1-6H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQMFVSGOSRVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C(C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzene-1,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-ethyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4189492.png)
![3-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenol](/img/structure/B4189493.png)
![N~2~-(3-acetylphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4189499.png)

![1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone](/img/structure/B4189525.png)
![2-[(benzylsulfonyl)amino]-N-isopropylbenzamide](/img/structure/B4189535.png)
![N~2~-[4-(dimethylamino)phenyl]-N~4~-(tetrahydro-2-furanylmethyl)-2,4-quinazolinediamine hydrochloride](/img/structure/B4189543.png)

![3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4189552.png)
![2-benzyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-5-isoindolinecarboxamide](/img/structure/B4189555.png)
![N-1,3-benzodioxol-5-yl-2-{[5-(5-bromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4189559.png)
![1-[2-(4-fluorophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B4189581.png)
![N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4189584.png)